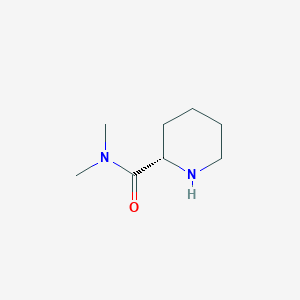

![molecular formula C6H10N2O2 B1384838 (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one CAS No. 909187-55-9](/img/structure/B1384838.png)

(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Overview

Description

“®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” is a chemical compound with the molecular formula C6H11ClN2O2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, related compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . These methods are often systematized according to the method used to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” is determined by techniques such as IR, (1)H NMR, and mass spectroscopy . In some cases, X-ray diffraction analysis is used to confirm the absolute configuration .

Chemical Reactions Analysis

The chemical reactions involving “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” and its derivatives are a subject of active research. Pyrazole derivatives, which are related compounds, are particularly useful in organic synthesis .

Physical And Chemical Properties Analysis

“®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” is a solid substance . Its physical and chemical properties, such as color, density, hardness, and melting and boiling points, are determined by standard laboratory techniques .

Scientific Research Applications

Synthesis and Antitumor Activity

- Antitumoral Agents : A series of compounds derived from 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones, synthesized using palladium(II) catalyzed aminooxygenation, demonstrated significant antitumoral activity. These compounds promoted apoptosis and DNA fragmentation in human thyroid cancer cell lines (Chiacchio et al., 2013).

Pharmacological Applications

- Neuropeptide S Receptor Antagonists : Compounds like SHA 68, derived from 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, showed significant antagonistic properties at the Neuropeptide S receptor (NPSR). These compounds inhibited NPS-induced Ca2+ mobilization and displayed specific antagonistic activity, indicating potential for neurological and behavioral studies (Okamura et al., 2008).

Chemical Synthesis and Structural Analysis

- Stereochemistry in Synthesis : Studies on the synthesis and separation of enantiomers of SHA 68 have been conducted, with insights into the active enantiomer and its pharmacological properties (Trapella et al., 2011).

- Orthogonal Protection Strategy : Research on tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones has explored their role as orthogonally protected piperazines, leading to the synthesis of various substituted piperazines (Clark & Elbaum, 2007).

Constrained Peptidomimetics

- Peptidomimetic Synthesis : Polymer-supported stereoselective synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones has been researched, demonstrating the potential of these compounds as constrained peptidomimetics (La Venia et al., 2013).

Safety and Hazards

Future Directions

The future directions of research on “®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one” and its derivatives could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, there is a need for more research on the action mechanisms of pyrrolopyrazine derivatives . Additionally, there is potential for the development of medications based on heterocyclic compounds, especially those based on pyrazine .

properties

IUPAC Name |

(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKVQJQPSGTEBD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CN1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)

![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)

![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)

![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)

![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)